molecular formula C10H7ClN2 B1309864 5-(4-Chlorophenyl)pyrimidine CAS No. 82525-17-5

5-(4-Chlorophenyl)pyrimidine

Cat. No. B1309864
CAS RN: 82525-17-5
M. Wt: 190.63 g/mol
InChI Key: WJMTYHPVECLEHE-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)pyrimidine is a chemical compound with the molecular formula C10H7ClN2. It has a molecular weight of 190.63 . It is a white solid and is used in laboratory chemicals .


Synthesis Analysis

The synthesis of substituted pyrimidine derivatives, including 5-(4-Chlorophenyl)pyrimidine, involves Biginelli typed three-component reactions between an aldehyde, malononitrile, and a urea constituent .


Molecular Structure Analysis

The molecular structure of 5-(4-Chlorophenyl)pyrimidine has been characterized by various spectroscopic techniques .


Chemical Reactions Analysis

5-(4-Chlorophenyl)pyrimidine can undergo various chemical reactions to form different derivatives. For instance, it can be used to synthesize pyrimido[4,5-d]pyrimidine derivatives . It can also react with NH4OAc to form pyrimido[4,5-d]pyrimidines .


Physical And Chemical Properties Analysis

5-(4-Chlorophenyl)pyrimidine is a white solid . It has a molecular weight of 190.63 and a molecular formula of C10H7ClN2 .

Scientific Research Applications

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

5-(4-Chlorophenyl)pyrimidine: serves as a starting compound for the synthesis of various pyrimido[4,5-d]pyrimidine derivatives. These derivatives are obtained through acylation followed by cyclization, which introduces alkyl, aryl, and hetaryl substituents . This process is significant in medicinal chemistry due to the structural similarity of these derivatives to purines and pteridines, which are key components of nucleic and folic acids.

Anti-inflammatory Applications

Pyrimidine derivatives, including those synthesized from 5-(4-Chlorophenyl)pyrimidine , exhibit anti-inflammatory properties. They act by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This makes them potential candidates for developing new anti-inflammatory drugs.

Antiproliferative Activity

The pyrimido[4,5-d]pyrimidine derivatives show antiproliferative effects, which can be harnessed in cancer research. They inhibit the growth of cancer cells, making them valuable for studying and potentially treating various forms of cancer .

Antioxidant Properties

These derivatives also display antioxidant activities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. The antioxidant properties of these compounds can be explored for therapeutic applications .

Hepatoprotective Effects

The hepatoprotective nature of pyrimidine derivatives suggests that they can be used to protect the liver from damage. This application is particularly relevant in the context of diseases that affect liver function .

Diuretic Potential

Pyrimidine derivatives have shown diuretic effects, which can be useful in the treatment of conditions like hypertension and edema. By promoting the excretion of excess fluids, these compounds can help manage blood pressure and fluid balance .

Safety and Hazards

According to the safety data sheet, 5-(4-Chlorophenyl)pyrimidine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

5-(4-chlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMTYHPVECLEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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